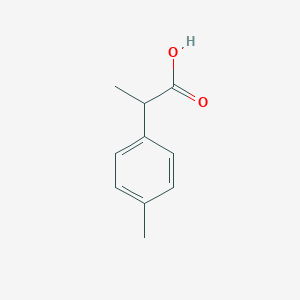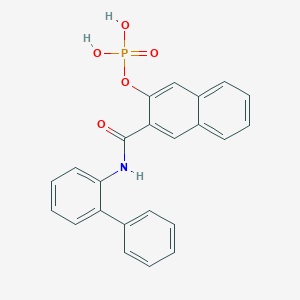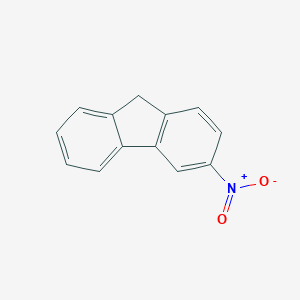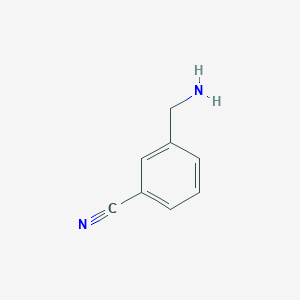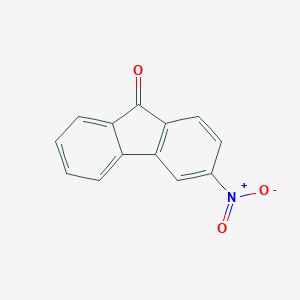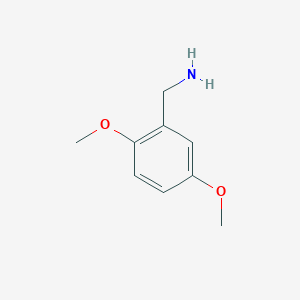![molecular formula C25H29NO10 B130833 [(2S,3S,4aS,5R,8S,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-yl] 4-nitrobenzoate CAS No. 1084896-42-3](/img/structure/B130833.png)
[(2S,3S,4aS,5R,8S,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-yl] 4-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, including the creation of specific functional groups and the formation of ring structures. While the exact synthesis of the compound is not detailed, the papers provide examples of synthesizing related compounds. For instance, the synthesis of a pyrazole compound with a nitrobenzoyl moiety is described, which involves characterizing the compound using IR, NMR, and X-ray diffraction methods . Similarly, the synthesis of 3-nitrobenzo[a]pyrene metabolites and DNA adducts is discussed, which could share some synthetic pathways with the compound of interest .
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their reactivity and properties. X-ray diffraction (XRD) is a common technique used to determine the crystal structure of a compound, as demonstrated in the synthesis of the pyrazole compound . The compound crystallizes in the monoclinic space group, and its molecular geometry has been calculated using density functional theory (DFT), which is in agreement with the X-ray data. This suggests that a similar approach could be used to analyze the molecular structure of the compound .
Chemical Reactions Analysis
The reactivity of a compound is influenced by its molecular structure, particularly the presence of functional groups such as nitro groups. The papers do not provide specific reactions for the compound , but they do discuss the reactivity of related compounds. For example, the synthesis of 3-nitrobenzo[a]pyrene metabolites involves the formation of oxidized metabolites and DNA adducts . This indicates that the compound may also undergo oxidation reactions and potentially form adducts with biomolecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its molecular structure and functional groups. The pyrazole compound's vibrational frequencies and chemical shift values were calculated and compared with experimental IR and NMR values, which provides information about its physical properties . Additionally, the analysis of frontier molecular orbitals and molecular electrostatic potential can give insights into the chemical reactivity of the compound. While the exact properties of the compound are not discussed, similar analytical methods could be applied to determine its properties.
Aplicaciones Científicas De Investigación
Photosensitive Protecting Groups
Protecting Groups in Synthetic Chemistry : Photosensitive protecting groups, including those related to nitrobenzoate structures, have shown promise in synthetic chemistry. They offer controlled release of protected compounds under light exposure, useful in developing photosensitive drug delivery systems and protecting sensitive functional groups during chemical synthesis (Amit, Zehavi, & Patchornik, 1974).
Antioxidant Activity Analysis
Determining Antioxidant Activity : Compounds with potential antioxidant properties can be analyzed using various assays like ORAC, HORAC, and FRAP. This area of study is significant for compounds with phenolic structures, which are known for their antioxidant capabilities, relevant in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Synthesis of Heterocyclic Compounds
Heterocyclic Scaffold Development : Tetrahydrobenzo[b]pyrans, similar in structural complexity to the compound , are crucial in pharmaceuticals and natural products. Their synthesis has been advanced using organocatalysts, demonstrating the importance of innovative methods in creating complex heterocyclic compounds (Kiyani, 2018).
Chemical Warfare Against Plant Pathogens
Synthetic Compounds Against Fusarium oxysporum : The study of small molecules, including various synthetic compounds against plant pathogens, is essential in agriculture and biochemistry. This research can provide insights into the design and application of chemical agents for controlling diseases in crops (Kaddouri et al., 2022).
Toxicology and Environmental Impact
Environmental Contaminants : The environmental and health impacts of compounds similar to dioxins and dibenzofurans, which might be structurally related to the target compound, are a significant area of research. These studies focus on understanding the toxic effects and finding ways to minimize exposure and risks (Mennear & Lee, 1994).
Propiedades
IUPAC Name |
[(2S,3S,4aS,5R,8S,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-yl] 4-nitrobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO10/c1-24(30-3)25(2,31-4)36-21-20(35-24)19(15-33-23(21)32-14-16-8-6-5-7-9-16)34-22(27)17-10-12-18(13-11-17)26(28)29/h5-13,19-21,23H,14-15H2,1-4H3/t19-,20+,21-,23+,24-,25-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCRVYUXUGBXOU-ZBCFHKMVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC2C(O1)C(COC2OCC3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])(C)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@](O[C@H]2[C@H](O1)[C@H](CO[C@H]2OCC3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])(C)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648936 |
Source


|
| Record name | (2S,3S,4aS,5R,8S,8aR)-5-(Benzyloxy)-2,3-dimethoxy-2,3-dimethylhexahydro-5H-pyrano[3,4-b][1,4]dioxin-8-yl 4-nitrobenzoate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2S,3S,4aS,5R,8S,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-yl] 4-nitrobenzoate | |
CAS RN |
1084896-42-3 |
Source


|
| Record name | (2S,3S,4aS,5R,8S,8aR)-5-(Benzyloxy)-2,3-dimethoxy-2,3-dimethylhexahydro-5H-pyrano[3,4-b][1,4]dioxin-8-yl 4-nitrobenzoate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

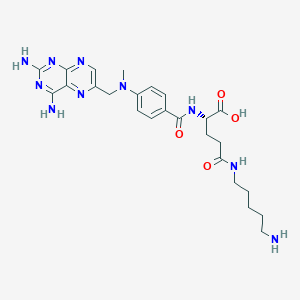

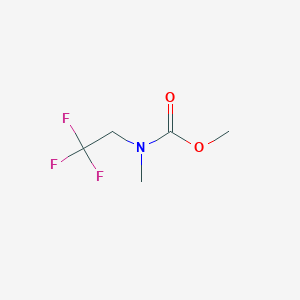
![N,N'-Bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide](/img/structure/B130757.png)
